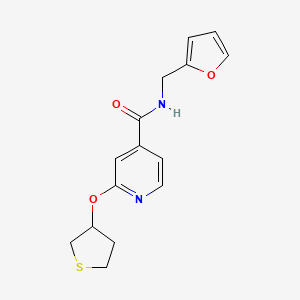

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The exploration of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves the synthesis and analysis of its molecular structure, chemical reactions, and physical and chemical properties. This type of compound is typically investigated for its potential biological activities and chemical functionalities.

Synthesis Analysis

Synthesis of similar compounds often involves complex reactions where specific functional groups are introduced to the core structure to impart desired properties. For instance, the synthesis of related N-phenylisonicotinamide derivatives as xanthine oxidase inhibitors involves structure-based drug design to optimize interaction with target proteins (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. Techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopy are commonly employed to characterize such compounds, providing insights into their molecular frameworks and functional groups (Aydın & Dağci, 2010).

Chemical Reactions and Properties

The chemical reactivity of a compound like N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be inferred from studies on similar structures. For example, the use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) in Cu-catalyzed N-arylation reactions demonstrates how furan derivatives can participate in complex chemical transformations (Bhunia et al., 2017).

科学的研究の応用

Doubly Dearomatising Intramolecular Coupling

Isonicotinamides carrying N-furanylmethyl substituents undergo cyclisation induced by an electrophile, resulting in spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This process highlights the compound's potential in synthesizing complex molecular structures through intramolecular coupling reactions (H. Brice & J. Clayden, 2009).

Radical Relatives: Oxidation of Hetero-Diarylmethenes

The study of furan and thiophene diarylmethenes, which are potential redox-active ligands for metal centers, suggests the compound's utility in developing nontraditional, stoichiometric, and catalytic redox reactions. This research provides insights into the redox activity control through substituent variation, indicating its application in innovative redox reaction designs (M. Curcio et al., 2018).

N,N'-Bisoxalamides in Cu-Catalyzed Couplings

N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This study emphasizes the compound's role in facilitating efficient coupling reactions between a broad range of aryl bromides and amines, highlighting its importance in pharmaceutical synthesis (Subhajit Bhunia et al., 2017).

Energetic Materials Assembly

The compound's derivatives have been explored for their potential as high-performance energetic materials, demonstrating notable properties such as high density and excellent detonation characteristics. This research underscores the compound's applicability in designing novel energetic materials with superior performance (Jiaheng Zhang & J. Shreeve, 2014).

Aza-Piancatelli Rearrangement

Furan-2-yl(phenyl)methanol derivatives undergo the aza-Piancatelli rearrangement, yielding benzo[b][1,4]thiazine or oxazine derivatives. This process highlights the compound's versatility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry (B. Reddy et al., 2012).

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMBWNKNHXFVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2487380.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2487384.png)

![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2487389.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2487392.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2487394.png)